2-Quinolinecarboxylic acid, 3-mercapto-
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Overview
Description
2-Quinolinecarboxylic acid, 3-mercapto- is a heterocyclic compound with a quinoline backbone It is characterized by the presence of a carboxylic acid group at the second position and a mercapto (thiol) group at the third position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Quinolinecarboxylic acid, 3-mercapto- can be achieved through several methods. One common approach involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by a series of reactions to introduce the mercapto group . Another method involves the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2-Quinolinecarboxylic acid, 3-mercapto- undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are used under acidic or basic conditions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated quinolines, alkylated quinolines, nitroquinolines.
Scientific Research Applications
2-Quinolinecarboxylic acid, 3-mercapto- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Quinolinecarboxylic acid, 3-mercapto- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity.
Pathways Involved: The compound can induce oxidative stress, leading to the generation of reactive oxygen species (ROS) and subsequent cell damage.
Comparison with Similar Compounds
Quinaldic Acid (Quinoline-2-carboxylic acid): Similar structure but lacks the mercapto group.
2-Hydroxyquinoline-3-carboxylic Acid: Similar structure with a hydroxyl group instead of a mercapto group.
Uniqueness: 2-Quinolinecarboxylic acid, 3-mercapto- is unique due to the presence of both carboxylic acid and mercapto groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C10H7NO2S |
---|---|
Molecular Weight |
205.23 g/mol |
IUPAC Name |
3-sulfanylquinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H7NO2S/c12-10(13)9-8(14)5-6-3-1-2-4-7(6)11-9/h1-5,14H,(H,12,13) |
InChI Key |
XLWSKNOERDLKKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C(=O)O)S |
Origin of Product |
United States |
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